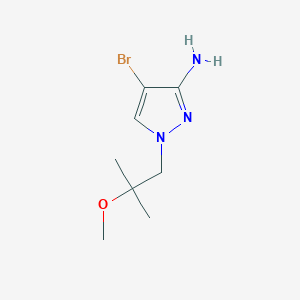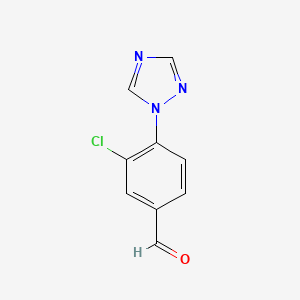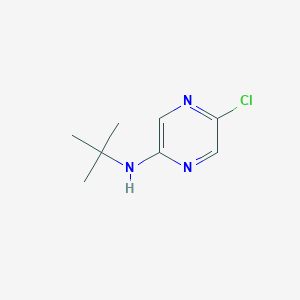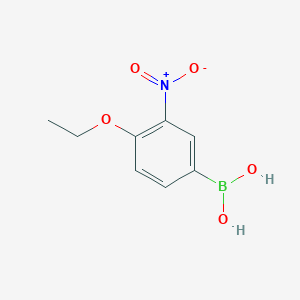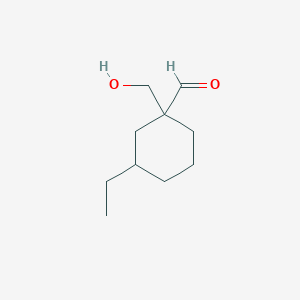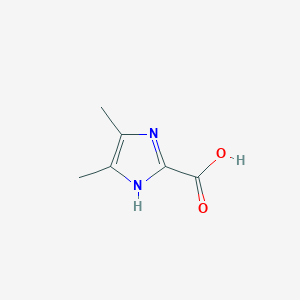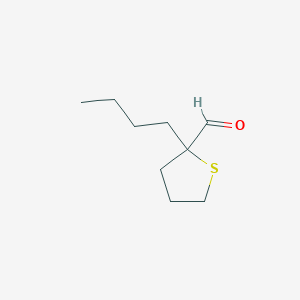
2-Iodo-1-phenylethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-1-phenylethanol is an organic compound with the molecular formula C8H9IO It is characterized by the presence of an iodine atom attached to the second carbon of a phenylethanol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Iodo-1-phenylethanol can be synthesized through several methods. One common approach involves the iodination of 1-phenylethanol. This reaction typically requires iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction proceeds via the formation of an iodonium ion intermediate, which subsequently reacts with the phenylethanol to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-1-phenylethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-iodo-1-phenylacetaldehyde or 2-iodo-1-phenylacetic acid, depending on the oxidizing agent and conditions used.
Reduction: Reduction of this compound can yield 2-iodo-1-phenylethane.
Substitution: The iodine atom can be substituted with other nucleophiles, such as hydroxide, cyanide, or amines, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium hydroxide, sodium cyanide, or primary amines are employed under appropriate conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: 2-Iodo-1-phenylacetaldehyde, 2-iodo-1-phenylacetic acid
Reduction: 2-Iodo-1-phenylethane
Substitution: Various substituted phenylethanol derivatives
Scientific Research Applications
2-Iodo-1-phenylethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions, particularly those involving halogenated compounds.
Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 2-Iodo-1-phenylethanol exerts its effects depends on the specific reaction or application. In general, the iodine atom plays a crucial role in its reactivity, facilitating various chemical transformations. The molecular targets and pathways involved can vary widely, from enzyme inhibition in biological systems to acting as a reactive intermediate in chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
1-Phenylethanol: Lacks the iodine atom, resulting in different reactivity and applications.
2-Bromo-1-phenylethanol: Similar structure but with a bromine atom instead of iodine, leading to differences in reactivity and chemical behavior.
2-Chloro-1-phenylethanol: Contains a chlorine atom, which also affects its reactivity compared to the iodine-containing compound.
Uniqueness
2-Iodo-1-phenylethanol is unique due to the presence of the iodine atom, which imparts distinct chemical properties. The larger atomic radius and higher reactivity of iodine compared to bromine or chlorine make this compound particularly useful in certain synthetic applications and research contexts.
Properties
Molecular Formula |
C8H9IO |
|---|---|
Molecular Weight |
248.06 g/mol |
IUPAC Name |
2-iodo-1-phenylethanol |
InChI |
InChI=1S/C8H9IO/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8,10H,6H2 |
InChI Key |
RRZFAKGGPQMDFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CI)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



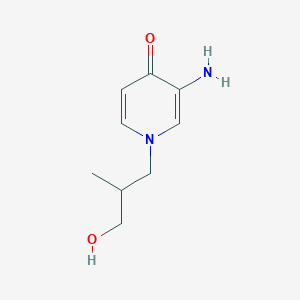
amine](/img/structure/B13311122.png)
amine](/img/structure/B13311125.png)
